![molecular formula C23H23N5O3S B2629696 6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone CAS No. 866136-78-9](/img/structure/B2629696.png)
6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups including an ethyl group, a methoxybenzyl group, a triazole ring, and a pyridazinone ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and pyridazinone rings suggests that this compound could have a rigid, planar structure. The ethyl and methoxybenzyl groups could provide some flexibility to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole and pyridazinone rings and the nonpolar ethyl and methoxybenzyl groups could affect its solubility, melting point, and boiling point .Applications De Recherche Scientifique
Chemical Synthesis and Modification
The compound is a significant focus in the realm of chemical synthesis, particularly regarding the modification of triazole compounds. Kaldrikyan et al. (2016) explored the reactions of 1,2,4-triazole-3-thiols with various compounds, leading to the creation of new 3-sulfanyl-1,2,4-triazoles, demonstrating the versatility of this class of compounds in chemical synthesis (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016). Similarly, Hovsepyan et al. (2014) examined the Salkylation and aminomethylation of 4H-1,2,4-triazoles, highlighting their potential in creating diverse chemical entities (Hovsepyan, Dilanyan, Minasyan, & Melik-Ohanjanyan, 2014).
Anticancer Properties
The compound and its derivatives have been scrutinized for potential anticancer properties. Bekircan et al. (2008) synthesized new derivatives and screened them against various cancer types, showcasing the anticancer potential of this compound class (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Biochemical Applications
The biochemical utility of the compound is evident in its use as an inhibitor for specific enzymes. Bekircan et al. (2015) explored its derivatives for their inhibitory activity against lipase and α-glucosidase, indicating its potential in therapeutic interventions for diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015). Additionally, the work of Arfan et al. (2018) on cholinesterase inhibitors showcases the compound's relevance in addressing neurological disorders through enzyme inhibition (Arfan et al., 2018).
Crystallographic and Spectroscopic Analysis
The compound's characteristics have also been explored through crystallographic and spectroscopic studies. Kalai et al. (2021) provided a detailed analysis of a pyridazinone derivative's structure and reactive properties, contributing to the understanding of this compound's chemical behavior (Kalai, Karrouchi, Baydere, Daoui, Allali, Dege, Benchat, & Brandán, 2021).
Antimicrobial Activities
Research into the antimicrobial potential of 1,2,4-triazole derivatives has revealed significant activity against various bacterial and fungal strains. Hussain, Sharma, and Amir (2008) synthesized and evaluated derivatives for their antimicrobial efficacy, indicating the compound's role in developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-[[4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methoxy]-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-3-27-20(24-25-23(27)32-16-17-9-11-19(30-2)12-10-17)15-31-21-13-14-22(29)28(26-21)18-7-5-4-6-8-18/h4-14H,3,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAQJUYISUOJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)OC)COC3=NN(C(=O)C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

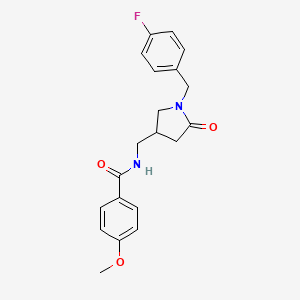
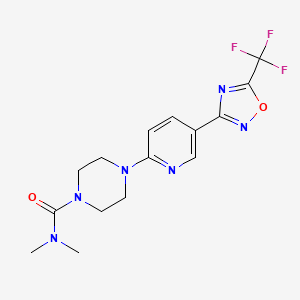
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2629617.png)
![8,9-Dimethoxy-5-((3-nitrobenzyl)thio)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2629618.png)
![Diethyl 2-[(3,5-dimethylanilino)methylene]malonate](/img/structure/B2629619.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2629620.png)
![N-(benzo[d]thiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629621.png)
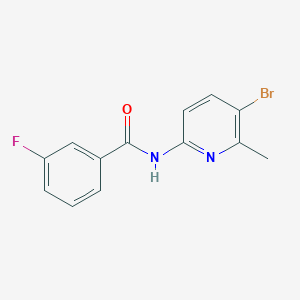
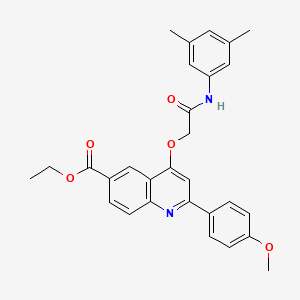
![1,1-Dimethyl-3-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2629629.png)
![5-[1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2629630.png)
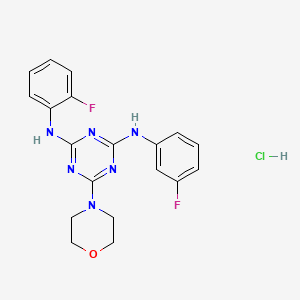
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2629632.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide](/img/structure/B2629635.png)